molecular formula C16H16INO B398263 4-iodo-N-(2-isopropylphenyl)benzamide

4-iodo-N-(2-isopropylphenyl)benzamide

Cat. No.: B398263
M. Wt: 365.21g/mol
InChI Key: CTGQXYNKKMCUMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-iodo-N-(2-isopropylphenyl)benzamide is a synthetic organic compound featuring a benzamide core that is substituted with an iodine atom and an N-(2-isopropylphenyl) group. This specific molecular architecture, which includes a halogen atom and a bulky aromatic group, makes it a potential intermediate in synthetic organic chemistry and medicinal chemistry research. Compounds with similar structures are often utilized as building blocks in the development of more complex molecules, particularly in pharmaceutical and agrochemical research. In a research context, the iodine atom present in the molecule can serve as a versatile handle for further chemical modification via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. This allows researchers to elaborate the core structure and create a diverse library of compounds for screening and development purposes. The isopropylphenyl moiety can contribute to specific steric and hydrophobic interactions, which are valuable properties in the design of molecules for material science or as potential bioactive agents. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for personal consumption. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use.

Properties

Molecular Formula

C16H16INO

Molecular Weight

365.21g/mol

IUPAC Name

4-iodo-N-(2-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C16H16INO/c1-11(2)14-5-3-4-6-15(14)18-16(19)12-7-9-13(17)10-8-12/h3-11H,1-2H3,(H,18,19)

InChI Key

CTGQXYNKKMCUMX-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)I

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Halogen Substituent Effects

a. Iodo vs. Bromo/Chloro Analogues

  • Crystallographic data reveal two molecules per asymmetric unit, suggesting distinct packing influenced by bromine’s smaller atomic radius .
  • 4-Chloro-N-(2-methoxyphenyl)benzamide (): Chlorine’s smaller size and higher electronegativity may enhance dipole-dipole interactions but reduce van der Waals forces compared to iodine. The methoxy group in this compound introduces additional hydrogen-bonding sites, contrasting with the hydrophobic isopropyl group in the target compound .

b. Positional Isomerism

  • 3-Chloro-N-(2-isopropylphenyl)benzamide (): Substitution at the meta position alters electronic distribution and steric interactions. The chlorine atom in the meta position may disrupt conjugation compared to para-substituted iodine, affecting reactivity and molecular packing .
  • The methoxy group in the para position contrasts with the iodine in the target compound, highlighting how substituent position modulates electronic effects .
N-Substituent Variations
  • 4-Iodo-N-isobutylbenzamide (): The isobutyl group (linear alkyl chain) offers less steric hindrance than the branched 2-isopropylphenyl group. This difference may increase solubility in nonpolar solvents but reduce crystallinity .
  • 4-Iodo-N-(4-oxobutyl)benzamide (): The 4-oxobutyl substituent introduces a ketone functional group, enabling hydrogen-bonding interactions absent in the target compound. This enhances hydrophilicity, as evidenced by its synthesis in DMSO, a polar aprotic solvent .
  • N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide (): This structurally complex benzamide features multiple aromatic and alkyl groups, demonstrating how extended N-substituents increase molecular weight (464.98 g/mol) and complexity in NMR spectra (multiple aromatic and methyl signals) .
Pharmacological Derivatives
  • Its higher molecular weight (481.3 g/mol) compared to simpler benzamides reflects added functional complexity .
  • TW-37 (): A sulfonyl-containing benzamide acts as a Bcl-2 inhibitor. The tert-butyl and trihydroxy groups highlight how bulky substituents can modulate target binding and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.